Lipophilicity Comparison: 2-Cyclohexyl vs. 2-Methyl and 2-Phenyl Substituted Oxazole Methanols
(2-Cyclohexyl-1,3-oxazol-4-yl)methanol exhibits a calculated partition coefficient (clogP) of 1.9, which is 2.85 log units higher than the 2-methyl analog and 0.8 log units higher than the 2-phenyl analog [1][2]. This elevated lipophilicity, conferred by the cyclohexyl substituent, is expected to enhance passive membrane permeability and influence the compound's distribution and target engagement profile in cellular and in vivo models.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | clogP = 1.9 |
| Comparator Or Baseline | (2-Methyl-1,3-oxazol-4-yl)methanol: clogP = -0.95 to 0.48; (2-Phenyl-1,3-oxazol-4-yl)methanol: clogP = 1.1 |
| Quantified Difference | 2.85 log units higher than 2-methyl analog; 0.8 log units higher than 2-phenyl analog. |
| Conditions | Calculated partition coefficients (clogP) from authoritative chemical databases. |
Why This Matters
Lipophilicity is a key determinant of a compound's ability to cross biological membranes and access intracellular targets, making this compound a superior choice for programs requiring a balanced but elevated logP profile.
- [1] ChemExper Chemical Directory. (2-Cyclohexyl-1,3-oxazol-4-yl)methanol. Entry for CAS 1448866-05-4. View Source
- [2] PubChem. (2-Phenyl-1,3-oxazol-4-yl)methanol. Compound Summary for CID 12480676. View Source
